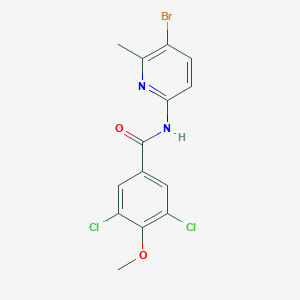![molecular formula C16H24N2O3 B244309 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide, also known as IBMPFD, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has gained attention for its ability to inhibit the activity of the AAA+ ATPase family of proteins, which are involved in various cellular processes, including protein degradation and clearance.
Mechanism of Action
The mechanism of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide involves its ability to inhibit the activity of the AAA+ ATPase family of proteins. These proteins are involved in various cellular processes, including protein degradation and clearance. By inhibiting the activity of these proteins, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to reduce the accumulation of misfolded and aggregated proteins that are associated with various diseases.
Biochemical and physiological effects
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the accumulation of misfolded and aggregated proteins in cells, which can lead to improved cellular function and reduced disease pathology. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to be effective in inhibiting the activity of the AAA+ ATPase family of proteins, which makes it a useful tool for studying the role of these proteins in various cellular processes.
However, there are also some limitations to the use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide in lab experiments. The compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide. One area of interest is the development of more potent and selective inhibitors of the AAA+ ATPase family of proteins. Additionally, there is interest in studying the effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide in various disease models, including neurodegenerative disorders, cancer, and viral infections. Finally, there is interest in exploring the potential use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide in combination with other therapeutic agents to enhance its efficacy in treating various diseases.
Synthesis Methods
The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methoxyaniline with isobutyryl chloride to form N-(4-isobutyrylamino)-3-methoxyaniline. This intermediate is then reacted with 2,2-dimethylpropionyl chloride to form N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide.
Scientific Research Applications
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and viral infections. The compound has been shown to inhibit the activity of the AAA+ ATPase family of proteins, which are involved in the pathogenesis of these diseases.
properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H24N2O3/c1-10(2)14(19)18-12-8-7-11(9-13(12)21-6)17-15(20)16(3,4)5/h7-10H,1-6H3,(H,17,20)(H,18,19) |
InChI Key |
FDGDAEDIQBBZOB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)
![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)

![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B244240.png)
![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244241.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![3,5-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244246.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide](/img/structure/B244250.png)